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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzoic acid

Cat. No.: B133532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-2-methylbenzoic acid, a key building block in pharmaceutical and agrochemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Chemical Structure and Properties
« IUPAC Name: 5-Fluoro-2-methylbenzoic acid[1]

« Molecular Formula: CsH7FO2[1]

« Molecular Weight: 154.14 g/mol [1]

« CAS Number: 33184-16-6[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Fluoro-2-methylbenzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Note: The following NMR data are predicted based on the analysis of structurally similar
compounds and general principles of NMR spectroscopy, as fully assigned experimental data
was not available in the cited sources. Actual experimental values may vary based on solvent
and other conditions.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12-13 Broad Singlet 1H -COOH
~7.8 Doublet of Doublets 1H Aromatic H (H6)
~7.3 Triplet 1H Aromatic H (H3)
~7.1 Doublet of Doublets 1H Aromatic H (H4)
~2.5 Singlet 3H -CHs

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment

~170 C=0 (Carboxylic Acid)
~163 (d, XJCF) C-F

~140 C-CHs

~132 Aromatic CH

~128 C-COOH

~118 (d, 2JCF) Aromatic CH

~115 (d, 2JCF) Aromatic CH

~20 -CHs

Infrared (IR) Spectroscopy
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Table 3: FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1480 Medium Aromatic C=C stretch

~1250 Strong C-O stretch

~1150 Strong C-F stretch

Mass Spectrometry (MS)

The mass spectrum of 5-Fluoro-2-methylbenzoic acid obtained by electron ionization (EI)
shows a distinct fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

154 Low [M]* (Molecular lon)

136 High [M - H20]*

109 High [M - COOH]* or [C7HeF]*

108 Very High (Base Peak) [M - H20 - COJ* or [C7HsF]*[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
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Instrumentation: Bruker AC-300 NMR Spectrometer or equivalent.
Procedure:
e Sample Preparation:

o Weigh 5-10 mg of 5-Fluoro-2-methylbenzoic acid for tH NMR (or 20-50 mg for 13C NMR)
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-de)
in a clean vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,
dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

[e]

Place the sample into the NMR magnet.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger
number of scans will be required due to the lower natural abundance of 3C.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.
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[e]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[¢]

Identify the chemical shifts of the peaks in both *H and 13C spectra and assign them to the
corresponding nuclei in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Obijective: To obtain the infrared absorption spectrum of the solid sample.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR Il ATR accessory or
equivalent.[1]

Procedure:
e Background Spectrum:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft tissue
dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove any interference from the instrument and ambient atmosphere
(e.g., COz and water vapor).

o Sample Analysis:

o Place a small amount of solid 5-Fluoro-2-methylbenzoic acid powder onto the center of
the ATR crystal.

o Apply pressure using the ATR's pressure clamp to ensure good contact between the
sample and the crystal surface.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum to generate the final IR spectrum.

o Identify the wavenumbers of the major absorption bands and assign them to the
corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 5-Fluoro-2-methylbenzoic acid in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

o GC Separation:
o Inject a small volume (typically 1 uL) of the sample solution into the GC injection port.

o The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column. The column separates the analyte from any impurities based on their boiling
points and interactions with the column's stationary phase.

e El Mass Spectrometry:

o As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer, which is under a high vacuum.

o In the ion source, the analyte molecules are bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecules to ionize and fragment in a
reproducible manner.
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o The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer.

e Mass Analysis and Detection:
o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum.
o Data Analysis:

o Identify the peak corresponding to the molecular ion ([M]*) to confirm the molecular weight
of the compound.

o Analyze the fragmentation pattern to gain structural information. The most abundant peak
is known as the base peak.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship
between the molecular structure and its spectral data.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Structure-Spectra Correlation

5-Fluoro-2-methylbenzoic Acid
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Caption: Correlation of structure to spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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